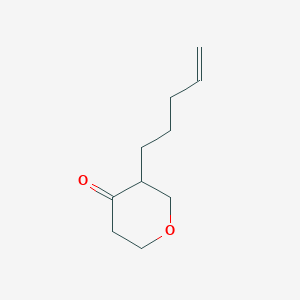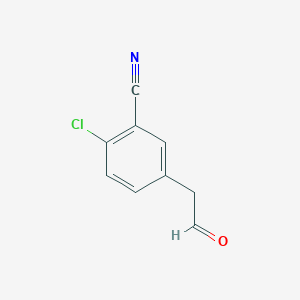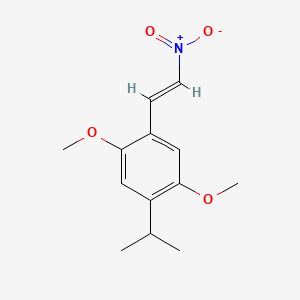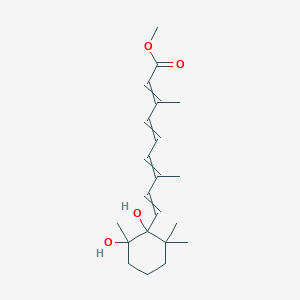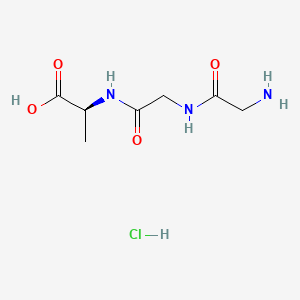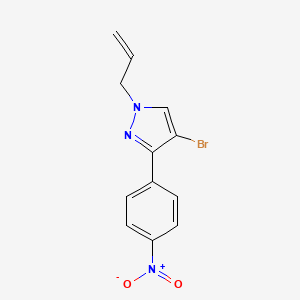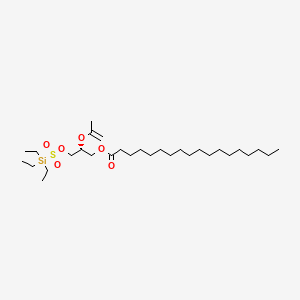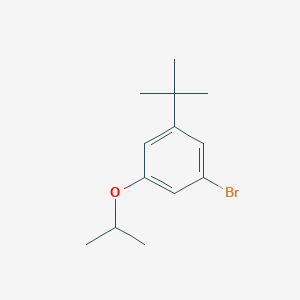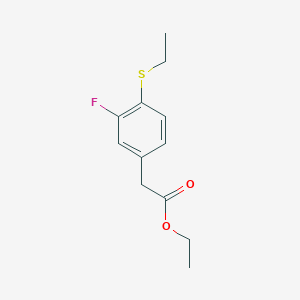
Ethyl 2-(4-ethylsulfanyl-3-fluorophenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-ethylsulfanyl-3-fluorophenyl)acetate is an organic compound with the molecular formula C12H15FO2S It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an ethylsulfanyl group at the 4-position and a fluorine atom at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-ethylsulfanyl-3-fluorophenyl)acetate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Ethyl 2-(4-ethylsulfanyl-3-fluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenylacetic acid derivatives.
科学研究应用
Ethyl 2-(4-ethylsulfanyl-3-fluorophenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl 2-(4-ethylsulfanyl-3-fluorophenyl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the ethylsulfanyl and fluorine substituents can influence its binding affinity and specificity.
相似化合物的比较
Ethyl 2-(4-ethylsulfanyl-3-fluorophenyl)acetate can be compared with other similar compounds, such as:
Ethyl 2-(4-fluorophenyl)acetate: Lacks the ethylsulfanyl group, which may result in different chemical and biological properties.
Ethyl 2-(4-ethylsulfanylphenyl)acetate: Lacks the fluorine atom, which can affect its reactivity and interactions.
属性
分子式 |
C12H15FO2S |
|---|---|
分子量 |
242.31 g/mol |
IUPAC 名称 |
ethyl 2-(4-ethylsulfanyl-3-fluorophenyl)acetate |
InChI |
InChI=1S/C12H15FO2S/c1-3-15-12(14)8-9-5-6-11(16-4-2)10(13)7-9/h5-7H,3-4,8H2,1-2H3 |
InChI 键 |
AWMPYRUYHVROMS-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=CC(=C(C=C1)SCC)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


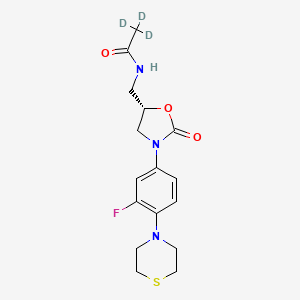
![2,2-Dimethylpropyl [4-[(5-oxooxolan-2-yl)methyl]-2-phenylmethoxyphenyl] sulfate](/img/structure/B13855209.png)
